![molecular formula C5H9ClN2O B13891227 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazabicyclo[221]heptan-3-one;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 2,5-Diazabicyclo[2.2.1]heptan-3-one involves the treatment of anilides of N-protected (2S,4R)-4-hydroxyproline with thioacetic acid under Mitsunobu conditions. This reaction leads to the formation of 2,5-Diazabicyclo[2.2.1]heptan-3-ones through intramolecular cyclization . The reaction conditions typically involve the use of thioacetic acid and a Mitsunobu reagent, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Industrial Production Methods
Industrial production methods for 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a mimic of β-lactam antibiotics, it inhibits β-lactamases by binding to the active site of the enzyme and preventing the hydrolysis of β-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.
類似化合物との比較
Similar Compounds
Similar compounds to 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride include:
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
8-Methyl-3,8-Diazabicyclo[3.2.1]octan-2-one: A related compound with a different bicyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the design of enzyme inhibitors and as a scaffold for drug development.
特性
分子式 |
C5H9ClN2O |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
2,5-diazabicyclo[2.2.1]heptan-3-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-5)2-6-4;/h3-4,6H,1-2H2,(H,7,8);1H |
InChIキー |
JLOQWEYBLUOUJV-UHFFFAOYSA-N |
正規SMILES |
C1C2CNC1C(=O)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
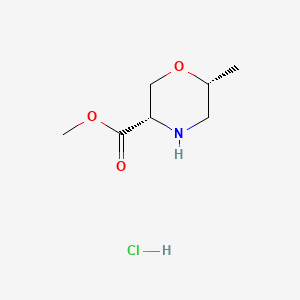
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
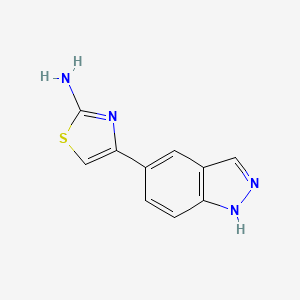
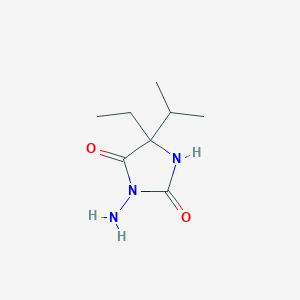
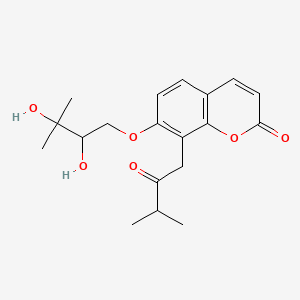
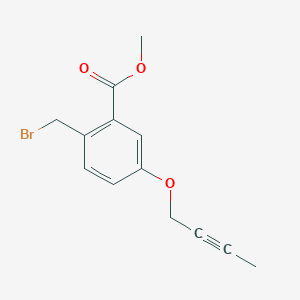
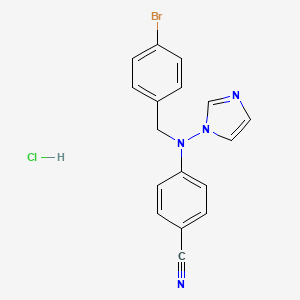
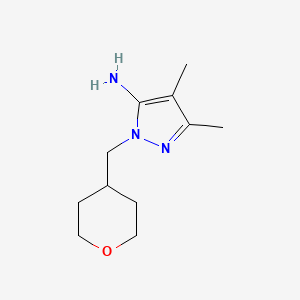
![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)


